molecular formula C12H15NO B11997312 1-(3-Methylphenyl)cyclobutanecarboxamide

1-(3-Methylphenyl)cyclobutanecarboxamide

Cat. No.: B11997312
M. Wt: 189.25 g/mol
InChI Key: AHYUWVMMHYSLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(3-Methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex structures. It is often used in the development of new synthetic pathways and methodologies.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to advancements in synthetic organic chemistry.

Biology

  • Biological Activity Studies : Research has focused on the potential biological activities of 1-(3-Methylphenyl)cyclobutanecarboxamide, including its interactions with enzymes and receptors. Initial studies suggest it may modulate specific signaling pathways, although detailed mechanisms remain under investigation.
  • Enzyme Inhibition : There is ongoing exploration into its role as an enzyme inhibitor, particularly in relation to critical metabolic pathways that could be targeted for therapeutic purposes .

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential therapeutic applications, especially in drug development aimed at treating various diseases. Its unique structure may confer specific bioactive properties that are beneficial in medicinal chemistry .
  • Drug Development : Case studies have highlighted its use in developing new drugs targeting specific diseases, with preliminary results indicating promising activity against certain biological targets .

Data Tables

Application AreaDescriptionExamples
ChemistryUsed as a building block and reagentSynthesis of complex organic molecules
BiologyStudied for biological activitiesEnzyme interactions and inhibition
MedicineInvestigated for therapeutic usesPotential drug candidates

Case Studies

  • Enzyme Interaction Study : A recent study explored the interaction of this compound with cyclin-dependent kinase 9 (CDK9), revealing its potential as an inhibitor with selectivity towards this enzyme. The compound's binding affinity was assessed through structure-based drug design techniques, indicating its viability as a lead compound for further development .
  • Therapeutic Potential Evaluation : Another investigation focused on the compound's effects on cellular apoptosis and proliferation. Results indicated that specific concentrations could significantly induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain signaling pathways and enzymatic activities .

Comparison with Similar Compounds

1-(3-Methylphenyl)cyclobutanecarboxamide can be compared with other cyclobutanecarboxamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methylphenyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C12H15NO/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14)

InChI Key

AHYUWVMMHYSLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C(=O)N

Origin of Product

United States

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